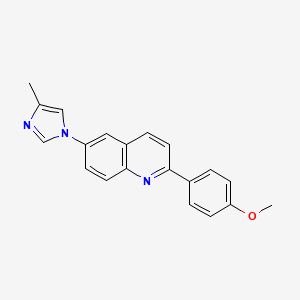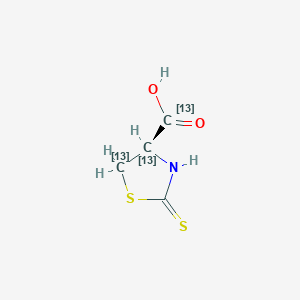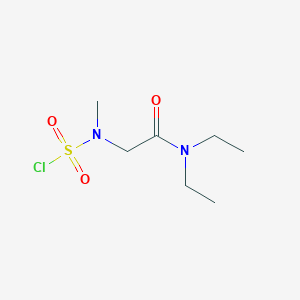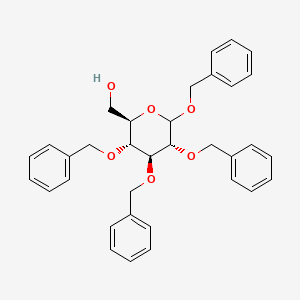
5-Ethyl-2,3-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2,3-dimethylpyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This particular compound is characterized by the presence of ethyl and dimethyl groups attached to the pyridine ring, making it a trisubstituted pyridine derivative. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Ethyl-2,3-dimethylpyridine can be synthesized through several methods. One common approach involves the heterocyclization of allylamine, cyclopropylamine, and diallylamine in the presence of palladium catalysts . Another method includes the condensation of 2,3-pentanedione with propylene diamine .
Industrial Production Methods: Industrial production of this compound often involves the use of zeolite catalysts under high pressure conditions. This method is efficient and environmentally friendly, allowing for high conversion rates and moderate selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 5-Ethyl-2,3-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation, where reagents like bromine or chlorine are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of partially or fully hydrogenated pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
5-Ethyl-2,3-dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2,3-dimethylpyridine involves its interaction with various molecular targets and pathways. For instance, in the synthesis of pharmaceuticals, it acts as a precursor that undergoes further chemical transformations to yield active drug molecules. The specific pathways and targets depend on the final application of the compound.
Comparación Con Compuestos Similares
2-Ethyl-3,5-dimethylpyrazine: This compound is structurally similar but contains a pyrazine ring instead of a pyridine ring.
3,5-Dimethylpyridine: Lacks the ethyl group present in 5-Ethyl-2,3-dimethylpyridine.
2,3,5-Trimethylpyridine: Contains an additional methyl group compared to this compound.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in specialized applications, such as the synthesis of specific pharmaceuticals and industrial chemicals.
Propiedades
Número CAS |
73014-65-0 |
|---|---|
Fórmula molecular |
C9H13N |
Peso molecular |
135.21 g/mol |
Nombre IUPAC |
5-ethyl-2,3-dimethylpyridine |
InChI |
InChI=1S/C9H13N/c1-4-9-5-7(2)8(3)10-6-9/h5-6H,4H2,1-3H3 |
Clave InChI |
MDGMXOMYAAYHCT-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=C(C(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Methylidenebutanoyl)phenyl]acetic acid](/img/structure/B13856653.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)

![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)
![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
![10-[(1-Oxo-1lambda~5~-azabicyclo[2.2.2]octan-3-yl)methyl]-10H-phenothiazine](/img/structure/B13856692.png)




![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)


